molecular formula C24H27N3OS B2396772 N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide CAS No. 631856-78-5

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide

Cat. No. B2396772
CAS RN: 631856-78-5
M. Wt: 405.56
InChI Key: MTGCLPBPVVKTLK-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide, also known as DMTB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DMTB is a small molecule that belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide is not fully understood. However, it has been proposed that N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide works by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of pro-inflammatory cytokines. N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular metabolism and energy balance.
Biochemical and Physiological Effects:
N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has also been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, which are mediators of inflammation. N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the proliferation of cancer cells by regulating the cell cycle.

Advantages and Limitations for Lab Experiments

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide also has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

For research on N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide could include investigating its efficacy in animal models of cancer and inflammatory diseases, exploring its safety and toxicity profile, and developing new formulations to improve its bioavailability. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide and to identify new targets for its therapeutic use.

Synthesis Methods

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide can be synthesized by the reaction of 2-chloro-4,5-dimethylthiophene with 4-phenylpiperazine and benzamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 80-100°C. The resulting compound is then purified by column chromatography to obtain pure N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide.

Scientific Research Applications

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial activities. N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide has been shown to inhibit the replication of viruses such as herpes simplex virus and human cytomegalovirus. It has also been found to have antibacterial activity against gram-positive bacteria such as Staphylococcus aureus.

properties

IUPAC Name

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS/c1-18-19(2)29-24(25-23(28)20-9-5-3-6-10-20)22(18)17-26-13-15-27(16-14-26)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGCLPBPVVKTLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1CN2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4,5-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]thiophen-2-yl]benzamide

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